Acetic acid;2-octylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-octylphenol is an organic compound that combines the properties of acetic acid and 2-octylphenol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the food industry as vinegar. 2-octylphenol, on the other hand, is a phenolic compound with an octyl group attached to the benzene ring. This combination results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-octylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol via the Monsanto process. This process uses a rhodium catalyst and iodine as a promoter. For 2-octylphenol, industrial synthesis often involves the alkylation of phenol with 1-octene in the presence of an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-octylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenolic hydrogen can be substituted with various groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Friedel-Crafts alkylation or acylation reactions typically use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
Acetic acid;2-octylphenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-octylphenol involves its interaction with various molecular targets. The phenolic group can interact with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler phenolic compound without the octyl group.
Octylphenol: Similar structure but lacks the acetic acid component.
Acetic Acid: Lacks the phenolic group and octyl chain.
Uniqueness
Acetic acid;2-octylphenol is unique due to the combination of the acidic and phenolic functionalities, along with the hydrophobic octyl chain. This combination imparts distinct chemical and physical properties, making it useful in various applications where both hydrophilic and hydrophobic interactions are required.
Properties
CAS No. |
67367-09-3 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
acetic acid;2-octylphenol |
InChI |
InChI=1S/C14H22O.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;1-2(3)4/h8-9,11-12,15H,2-7,10H2,1H3;1H3,(H,3,4) |
InChI Key |
BVEAJQHEAGAOAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.